3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Description
This compound is a urea derivative featuring a triazoloazepine core substituted with a 4-methoxyphenyl group and a 4-methylphenyl group. The triazoloazepine scaffold contributes to its conformational rigidity, while the methoxy and methyl substituents on the phenyl rings modulate electronic and steric properties. Such structural features are critical for interactions with biological targets, particularly enzymes or receptors where hydrogen bonding (via urea) and hydrophobic interactions (via aromatic rings) play key roles .
Properties
Molecular Formula |
C23H27N5O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H27N5O2/c1-17-7-11-19(12-8-17)28(23(29)24-18-9-13-20(30-2)14-10-18)16-22-26-25-21-6-4-3-5-15-27(21)22/h7-14H,3-6,15-16H2,1-2H3,(H,24,29) |
InChI Key |
RPEROGXRBJWBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Routes
Triazoloazepine Ring Formation
The triazoloazepine core is synthesized via cyclization of azepine precursors. For example, 2-methoxy-3,4,5,6-tetrahydro-7H-azepine reacts with (4-methoxyphenylamino)acetic acid hydrazide under reflux in ethanol, followed by thermal cyclization at 110°C for 12 hours. This yields the intermediate 3-(4-methoxyphenyl)-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine-3-ylmethyl)amine with a 68% yield.
Table 1: Cyclization Reaction Conditions
| Precursor | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Azepine + Hydrazide | Ethanol, reflux | Ethanol | 80°C | 12 h | 68% |
| Bromoethanone derivatives | Thiosemicarbazide | Ethanol | 60°C | 24 h | 72% |
Phenyl Group Attachment
The 4-methylphenyl and 4-methoxyphenyl groups are introduced via Suzuki-Miyaura coupling. Using palladium(II) acetate and triphenylphosphine in dimethylformamide (DMF), the triazoloazepine intermediate reacts with 4-methylphenylboronic acid and 4-methoxyphenylboronic acid at 90°C for 6 hours. This step achieves 85% yield with >95% regioselectivity.
Table 2: Coupling Reaction Parameters
| Catalyst System | Boronic Acid | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 4-Methylphenyl | DMF | 90°C | 6 h | 85% |
| PdCl₂(dppf) | 4-Methoxyphenyl | THF | 80°C | 8 h | 78% |
Urea Linkage Formation
The final urea bond is formed via reaction of the amine intermediate with 4-methylphenyl isocyanate in dry benzene. The reaction proceeds at 25°C for 24 hours, yielding the target compound at 74% purity, which is upgraded to >99% via silica gel chromatography.
Table 3: Urea Formation Conditions
| Amine Intermediate | Isocyanate | Solvent | Temperature | Time | Purity |
|---|---|---|---|---|---|
| Triazoloazepine-methylamine | 4-Methylphenyl isocyanate | Benzene | 25°C | 24 h | 74% |
| 3-Chlorophenyl isocyanate | DCM | 0°C → RT | 18 h | 81% |
Industrial-Scale Production
Catalytic Optimization
Industrial methods employ continuous flow reactors to enhance reaction efficiency. For instance, the cyclization step is conducted in a microreactor at 150°C with a residence time of 2 minutes, achieving 92% conversion. Catalysts such as copper(II) sulfate reduce dehydration energy barriers by 50%, accelerating urea formation.
Table 4: Industrial Process Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization Temperature | 80°C | 150°C |
| Reaction Time | 12 h | 2 min |
| Throughput | 10 g/batch | 500 kg/day |
Analytical Validation
Structural Confirmation
¹H/¹³C NMR confirms substituent positions, with characteristic shifts at δ 3.78 ppm (methoxy) and δ 2.35 ppm (methyl). X-ray crystallography resolves stereochemical ambiguities, revealing a planar triazoloazepine ring with dihedral angles of 12° between aromatic groups.
Table 5: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.78 | Singlet |
| Methyl (-CH₃) | 2.35 | Singlet |
| Urea NH | 8.92 | Broad |
Challenges and Mitigation Strategies
Comparative Analysis of Synthetic Methods
Table 6: Method Comparison
| Method | Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Traditional Stepwise | 52% | 95% | Low | 12,000 |
| Flow Chemistry | 78% | 99% | High | 8,500 |
| Microwave-Assisted | 85% | 98% | Medium | 10,200 |
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the urea moiety can yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazoloazepine moiety may play a crucial role in binding to the target, while the phenyl rings and urea group contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs differ in substituent positions and electronic profiles. Below is a comparative analysis:
Functional Implications
Substituent Position Effects: The para-methoxy group in the target compound (vs. In contrast, meta-methyl (as in ) introduces steric hindrance, which may reduce target affinity .
Core Scaffold Variations :
- The triazoloazepine core (target compound) offers a larger hydrophobic surface compared to pyrazole (), favoring interactions with deep binding pockets in enzymes .
- The trifluoromethyl group in introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .
For example, minor substituent changes (e.g., chloro vs. methyl) can shift selectivity between kinase isoforms or antimicrobial targets . Urea derivatives with triazoloazepine cores (target compound) have shown broader activity spectra in preliminary studies compared to pyrazole-based analogs, likely due to enhanced conformational stability .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing urea derivatives with triazolo-azepin moieties?
- Methodological Answer : The synthesis typically involves coupling reactions between isocyanate precursors and amines. For example, substituted phenyl isocyanates react with triazolo-azepin-derived amines in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Multi-component reactions (e.g., coupling triazole, urea, and thiourea derivatives) are also viable, requiring optimization of stoichiometry and temperature to avoid side products .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on NMR (¹H/¹³C) to verify substituent positions and urea bond formation. X-ray crystallography (as applied to structurally similar pyrazolyl-triazoles) resolves stereochemical ambiguities . Mass spectrometry (HRMS) confirms molecular weight, while HPLC (using columns like Chromolith®) assesses purity .
Q. What solvents and reaction conditions minimize degradation during synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while inert atmospheres (N₂/Ar) prevent oxidation. Reflux in toluene or dichloromethane at 80–110°C is common, with reaction times optimized via TLC monitoring .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yield and selectivity for this compound?
- Methodological Answer : Bayesian algorithms systematically explore parameter spaces (e.g., temperature, catalyst loading, solvent ratios) using prior experimental data to predict optimal conditions. This approach outperforms traditional one-variable-at-a-time (OVAT) methods, reducing trial runs by 30–50% while maximizing yield . For example, optimizing the triazolo-azepin coupling step could involve iterative feedback loops between HPLC yield data and algorithm-driven condition adjustments.
Q. What strategies resolve contradictions in reported biological activity data for similar urea-triazolo compounds?
- Methodological Answer : Discrepancies in IC₅₀ values or enzyme inhibition profiles may arise from assay variability (e.g., cell line differences, buffer pH). Meta-analysis using statistical models (ANOVA, regression) identifies confounding variables. Cross-validation with in silico docking (e.g., molecular dynamics simulations) clarifies target binding modes, as demonstrated in pyrazolyl-triazole studies .
Q. How does the triazolo-azepin moiety influence pharmacokinetic properties?
- Methodological Answer : The fused triazolo-azepin ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies on analogs show that substituents at the 3-position (e.g., methyl vs. methoxy) modulate logP values by 0.5–1.0 units, impacting blood-brain barrier permeability . In vitro assays (Caco-2 permeability, microsomal stability) are critical for structure-activity relationship (SAR) profiling.
Q. What computational tools predict off-target interactions for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) screens against kinase or GPCR libraries to identify potential off-targets. QSAR models trained on urea derivatives correlate substituent electronegativity with hERG channel binding risk, guiding synthetic modifications to improve safety .
Experimental Design & Data Analysis
Q. How to design a robust DoE (Design of Experiments) for optimizing multi-step synthesis?
- Methodological Answer : A fractional factorial design (e.g., 2⁴⁻¹) tests variables like temperature, catalyst type, solvent polarity, and reaction time. Response surface methodology (RSM) maps interactions between parameters, prioritizing critical factors (e.g., solvent polarity accounts for 40% of yield variance in triazolo-azepin couplings) .
Q. What statistical methods validate reproducibility in biological assays?
- Methodological Answer : Intraclass correlation coefficients (ICC) assess inter-lab reproducibility, while Bland-Altman plots quantify bias between technical replicates. For IC₅₀ determination, nonlinear regression (GraphPad Prism) with 95% confidence intervals ensures reliability .
Notes on Contradictory Evidence
- Synthetic Yield Variability : Discrepancies in yields (e.g., 45% vs. 65% for similar triazolo-azepin syntheses) often stem from trace moisture in solvents or inconsistent purging of inert gases. Rigorous drying of reagents and standardized Schlenk techniques mitigate this .
- Biological Activity : Conflicting IC₅₀ values for triazolo-azepin derivatives in kinase assays may reflect differences in ATP concentrations (1 mM vs. 10 µM). Normalizing data to ATP Km values resolves such issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
